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Compound of Interest

Compound Name: Hg(TFA)2

Cat. No.: B12061137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Mercury(II) trifluoroacetate, Hg(TFA)₂, serves as a powerful and versatile reagent in modern

carbohydrate chemistry. Its primary applications lie in the stereoselective formation of carbon-

carbon and carbon-heteroatom bonds through the activation of unsaturated carbohydrate

derivatives. This document provides detailed application notes and experimental protocols for

key transformations mediated by Hg(TFA)₂, including intramolecular cyclization for the

synthesis of C-glycosides and related heterocyclic systems, as well as oxymercuration

reactions of glycals.

Intramolecular Cyclization of Unsaturated
Carbohydrates
The intramolecular cyclization of unsaturated carbohydrate precursors mediated by Hg(TFA)₂ is

a robust method for the synthesis of a variety of complex carbohydrate mimetics, including C-

glycosyl amino acids, and polyhydroxylated piperidines and furanose derivatives. This strategy

relies on the electrophilic activation of an alkene or alkyne by the mercury(II) salt, followed by

nucleophilic attack by a suitably positioned intramolecular nucleophile, such as a hydroxyl or

amino group.

Synthesis of C-Glycosyl Amino Acid Derivatives
Application Note: Hg(TFA)₂-mediated cyclization of C-glycosyl amino acid precursors

containing an unsaturated side chain provides a stereoselective route to cyclic C-
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glycopyranosyl amino acid derivatives. This methodology is valuable for the synthesis of

glycopeptide mimetics with enhanced stability towards enzymatic degradation. The reaction

proceeds via an initial oxymercuration of the double bond, followed by intramolecular attack of

the amino or a protected amino group, leading to the formation of a new heterocyclic ring.

Experimental Protocol: Synthesis of a Cyclic α-D-C-Glycopyranosyl Amino Acid Derivative

This protocol is adapted from the stereoselective cyclization of a C-glycosyl amino acid

derivative.

Reaction Scheme:

C-Glycosyl Amino Acid Precursor

Reagents

Product

Unsaturated C-Glycosyl
Amino Acid Derivative

Cyclic α-D-C-Glycopyranosyl
Amino Acid Derivative

Cyclization

1. Hg(TFA)₂
2. NaBH₄

Click to download full resolution via product page

Caption: General workflow for the Hg(TFA)₂-mediated cyclization of a C-glycosyl amino acid

precursor.

Materials:

Unsaturated C-glycosyl amino acid derivative

Mercury(II) trifluoroacetate (Hg(TFA)₂)

Anhydrous Tetrahydrofuran (THF)

Sodium borohydride (NaBH₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve the unsaturated C-glycosyl amino acid derivative (1.0 eq) in anhydrous THF.

Add Hg(TFA)₂ (1.2 eq) to the solution at room temperature.

Stir the reaction mixture at room temperature and monitor the progress by thin-layer

chromatography (TLC). The reaction is typically complete within 2-4 hours.

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

Slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction, followed by the

portion-wise addition of NaBH₄ (2.0 eq).

Stir the mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and

stir for an additional hour.

Filter the reaction mixture through a pad of Celite® to remove the precipitated mercury salts.

Wash the filter cake with ethyl acetate.

Transfer the combined filtrate to a separatory funnel and wash sequentially with water and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to afford the desired cyclic α-

D-C-glycopyranosyl amino acid derivative.

Quantitative Data:
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Substrate Product Yield (%) α:β Ratio Reference

C-allyl-α-D-

glucopyranosyl

serine derivative

Cyclic α-D-C-

glucopyranosyl

serine derivative

75 >95:5 [1]

C-allyl-α-D-

mannopyranosyl

glycine derivative

Cyclic α-D-C-

mannopyranosyl

glycine derivative

68 >95:5 [1]

Synthesis of Polyhydroxylated Piperidines
Application Note: The intramolecular aminomercuration of unsaturated sugar derivatives

provides an efficient pathway to polyhydroxylated piperidines, which are important structural

motifs in many biologically active compounds, including glycosidase inhibitors. Hg(TFA)₂ is an

effective reagent for initiating the cyclization of γ- and δ-alkenylamines derived from

carbohydrates.

Experimental Protocol: Synthesis of a Deoxy-azasugar

This protocol outlines the key cyclization step in the synthesis of a 1-deoxy-azasugar.

Reaction Scheme:

Unsaturated Amino Sugar
(γ-Alkenylamine)

Hg(TFA)₂
THF, rt

Organomercurial
Intermediate

NaBH₄

NaOH (aq)
Polyhydroxylated

Piperidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of a polyhydroxylated piperidine via aminomercuration-

demercuration.

Materials:

Unsaturated amino sugar (γ-alkenylamine)

Mercury(II) trifluoroacetate (Hg(TFA)₂)
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Anhydrous Tetrahydrofuran (THF)

Sodium borohydride (NaBH₄)

3 M Sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Dissolve the unsaturated amino sugar (1.0 eq) in anhydrous THF in a round-bottom flask

under an inert atmosphere.

Add Hg(TFA)₂ (1.1 eq) to the solution and stir at room temperature for 12-24 hours,

monitoring by TLC.

Cool the reaction mixture to 0 °C and add an equal volume of 3 M NaOH solution.

Slowly add a solution of NaBH₄ (0.5 eq) in 3 M NaOH.

Stir the mixture for 1 hour at room temperature.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the residue by silica gel column chromatography to yield the polyhydroxylated

piperidine.

Quantitative Data:
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Substrate Product Yield (%)
Diastereomeric
Ratio

D-glucose derived γ-

alkenylamine

1-deoxy-

castanospermine

analogue

85 Major isomer

L-ido-configurated γ-

alkenylamine

1-deoxy-8a-epi-

castanospermine

analogue

82 Major isomer

Oxymercuration of Glycals
Application Note: The oxymercuration of glycals (1,2-unsaturated sugars) using Hg(TFA)₂

provides a reliable method for the introduction of a hydroxyl group at the C-2 position. This

reaction proceeds with high regioselectivity, following Markovnikov's rule, and typically results

in the trans-addition of the hydroxyl group and the mercury species across the double bond.

The resulting organomercurial intermediate can be subsequently demercurated with sodium

borohydride to yield the corresponding 2-hydroxy-glycoside. This method avoids the

carbocation rearrangements often observed under acidic hydration conditions.[2]

Experimental Protocol: 2-Hydroxylation of a Protected Glycal

This protocol describes the oxymercuration-demercuration of a protected glucal.

Reaction Scheme:

Protected Glucal 1. Hg(TFA)₂, H₂O/THF
2. NaBH₄, NaOH 2-Hydroxy-glycoside

Click to download full resolution via product page

Caption: Oxymercuration-demercuration of a protected glucal.

Materials:
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Protected glucal (e.g., 3,4,6-tri-O-benzyl-D-glucal)

Mercury(II) trifluoroacetate (Hg(TFA)₂)

Tetrahydrofuran (THF)

Water

Sodium borohydride (NaBH₄)

3 M Sodium hydroxide (NaOH) solution

Saturated aqueous potassium iodide (KI) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of the protected glucal (1.0 eq) in a 1:1 mixture of THF and water, add

Hg(TFA)₂ (1.1 eq) at room temperature.

Stir the mixture for 30 minutes, or until TLC analysis indicates complete consumption of the

starting material.

Cool the reaction to 0 °C and add 3 M NaOH solution, followed by a solution of NaBH₄ (0.5

eq) in 3 M NaOH.

Stir the reaction mixture for 1 hour at room temperature.

Add a saturated aqueous solution of KI to complex with any remaining mercury salts.

Extract the product with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the 2-hydroxy-

glycoside.

Quantitative Data:

Substrate Product Yield (%)

3,4,6-tri-O-acetyl-D-glucal
3,4,6-tri-O-acetyl-2-hydroxy-D-

glucose
90

3,4,6-tri-O-benzyl-D-galactal
3,4,6-tri-O-benzyl-2-hydroxy-D-

galactose
88

Safety Precautions:

Mercury compounds are highly toxic. All manipulations involving Hg(TFA)₂ and organomercurial

intermediates should be performed in a well-ventilated fume hood, and appropriate personal

protective equipment (gloves, lab coat, safety glasses) must be worn. All mercury-containing

waste must be disposed of according to institutional and environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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